molecular formula C5H10N2O6P2 B8413362 2-(Pyrazol-1-yl)ethane-1,1-diphosphonic acid

2-(Pyrazol-1-yl)ethane-1,1-diphosphonic acid

Cat. No.: B8413362
M. Wt: 256.09 g/mol
InChI Key: UUGUSMHQBIUYKQ-UHFFFAOYSA-N
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Description

[2-(Pyrazol-1-yl)ethyl]-bisphosphonic acid: is a compound that belongs to the class of bisphosphonates, which are known for their ability to inhibit bone resorption. This compound features a pyrazole ring attached to an ethyl chain, which is further connected to a bisphosphonic acid moiety. Bisphosphonates are widely used in the treatment of bone diseases such as osteoporosis and Paget’s disease due to their strong affinity for bone mineral and their ability to inhibit osteoclast-mediated bone resorption.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyrazol-1-yl)ethyl]-bisphosphonic acid typically involves the reaction of pyrazole derivatives with bisphosphonic acid precursorsThe reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of [2-(Pyrazol-1-yl)ethyl]-bisphosphonic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: [2-(Pyrazol-1-yl)ethyl]-bisphosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-(Pyrazol-1-yl)ethyl]-bisphosphonic acid is used as a ligand in coordination chemistry to form metal complexes.

Biology: In biological research, this compound is studied for its potential as an inhibitor of enzymes involved in bone resorption. It is also investigated for its role in modulating cellular signaling pathways .

Medicine: In medicine, [2-(Pyrazol-1-yl)ethyl]-bisphosphonic acid is explored for its therapeutic potential in treating bone diseases such as osteoporosis and metastatic bone cancer. Its ability to inhibit osteoclast activity makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of bone-targeting agents and as a component in the formulation of bone cements and coatings .

Mechanism of Action

The mechanism of action of [2-(Pyrazol-1-yl)ethyl]-bisphosphonic acid involves its strong affinity for hydroxyapatite, a major component of bone mineral. Upon binding to bone mineral, the compound is internalized by osteoclasts, where it inhibits the enzyme farnesyl pyrophosphate synthase (FPPS). This inhibition disrupts the mevalonate pathway, leading to a decrease in the prenylation of small GTPase signaling proteins, ultimately resulting in the apoptosis of osteoclasts and reduced bone resorption .

Comparison with Similar Compounds

Uniqueness: [2-(Pyrazol-1-yl)ethyl]-bisphosphonic acid is unique due to the presence of the pyrazole ring, which may confer additional biological activities and binding properties compared to other bisphosphonates. The pyrazole ring can also be functionalized to introduce new properties and enhance the compound’s efficacy and selectivity .

Properties

Molecular Formula

C5H10N2O6P2

Molecular Weight

256.09 g/mol

IUPAC Name

(1-phosphono-2-pyrazol-1-ylethyl)phosphonic acid

InChI

InChI=1S/C5H10N2O6P2/c8-14(9,10)5(15(11,12)13)4-7-3-1-2-6-7/h1-3,5H,4H2,(H2,8,9,10)(H2,11,12,13)

InChI Key

UUGUSMHQBIUYKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CC(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure of Example 9 is repeated, starting from tetraethyl 2-(pyrazol-1-yl)ethane-1,1-diphosphonate and tetraethyl 2-(imidazol-1-yl)ethane-1,1-diphosphonate. Treatment with trimethylbromosilane and working up with aqueous methanol gives 2-(pyrazol-1-yl)ethane-1,1-diphosphonic acid, m.p. 227° C. (dec.), and 2-(imidazol-1-yl)ethane-1,1-diphosphonic acid, m.p. 255° C. (dec.).
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tetraethyl 2-(pyrazol-1-yl)ethane-1,1-diphosphonate
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tetraethyl 2-(imidazol-1-yl)ethane-1,1-diphosphonate
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